molecular formula C10H13FN2 B1454242 1-(4-Fluorophenyl)pyrrolidin-3-amine CAS No. 859164-73-1

1-(4-Fluorophenyl)pyrrolidin-3-amine

Cat. No. B1454242
M. Wt: 180.22 g/mol
InChI Key: XLEOGFLIBVBBLP-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)pyrrolidin-3-amine is a chemical compound that is part of a class of organic compounds known as pyrrolidines . Pyrrolidines are five-membered nitrogen heterocycles that are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as 1-(4-Fluorophenyl)pyrrolidin-3-amine, can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of 1-(4-Fluorophenyl)pyrrolidin-3-amine is characterized by a pyrrolidine ring attached to a fluorophenyl group . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

The formation of pyrrolidine compounds, such as 1-(4-Fluorophenyl)pyrrolidin-3-amine, can proceed via a series of reaction steps . Initially, in this cascade process, furfural amination to furfurylamine takes place, followed by hydrogenation to tetrahydrofurfurylamine (THFAM) and then ring rearrangement to piperidine .

Scientific Research Applications

Environmental Remediation

Efficient PFAS Removal by Amine-Functionalized Sorbents : Research has demonstrated the potential of amine-containing sorbents, such as those related to 1-(4-Fluorophenyl)pyrrolidin-3-amine, for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The effectiveness of these sorbents relies on electrostatic interactions, hydrophobic interactions, and the sorbent's morphology, offering a promising alternative for PFAS control in municipal water and wastewater treatments (Ateia et al., 2019).

Drug Discovery

Pyrrolidine in Drug Discovery : The pyrrolidine ring, a core structure in 1-(4-Fluorophenyl)pyrrolidin-3-amine, is widely utilized in medicinal chemistry for developing treatments for various diseases. The saturated scaffold of pyrrolidine allows for efficient exploration of pharmacophore space, contributing to stereochemistry and three-dimensional coverage of molecules. This review highlights bioactive molecules with pyrrolidine rings and discusses the influence of steric factors on biological activity, offering insights into the design of new compounds (Li Petri et al., 2021).

Analytical Chemistry

Analysis of Biogenic Amines : The structural analogs of 1-(4-Fluorophenyl)pyrrolidin-3-amine are significant in the analysis of biogenic amines (BAs) in various matrices. The review covers the analytical techniques for quantifying BAs, highlighting the importance of chromatographic methods like HPLC for sensitive and selective analysis. This research is crucial for understanding BAs' role in food safety and pharmacology (Önal, 2007).

Heterocyclic Chemistry

Arylmethylidenefuranones and Heterocyclic Compounds : The versatility of nitrogen-containing heterocycles, including pyrrolidine derivatives, is evident in their reactions with various nucleophiles. This review systematizes the data on the reactions of arylmethylidene derivatives, offering insights into the synthesis of a wide range of heterocyclic compounds, demonstrating the structural and functional diversity achievable through such chemistry (Kamneva et al., 2018).

Fluorescence Emission in Biomaterials

Novel Fluorescence from Nitrogen-containing Compounds : Recent discoveries have shown unique blue fluorescence emission from nitrogen-containing compounds, including dendrimers and small molecules with amino groups, despite lacking traditional fluorophores. This fluorescence varies with experimental conditions like pH and temperature, opening new avenues in biomedical applications due to their biocompatibility and mimetic properties of biological macromolecules (Wang Shao-fei, 2011).

Future Directions

The future directions for the research and development of 1-(4-Fluorophenyl)pyrrolidin-3-amine and similar compounds lie in the design of new pyrrolidine compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of these compounds . The sustainable production of value-added N-heterocycles from available biomass allows to reduce the reliance on fossil resources and creates possibilities for economically and ecologically improved synthesis of fine and bulk chemicals .

properties

IUPAC Name

1-(4-fluorophenyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-8-1-3-10(4-2-8)13-6-5-9(12)7-13/h1-4,9H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEOGFLIBVBBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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